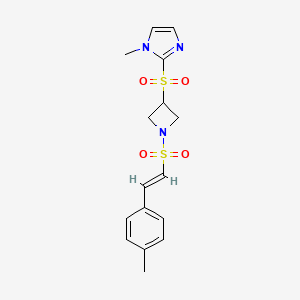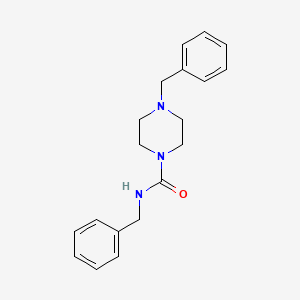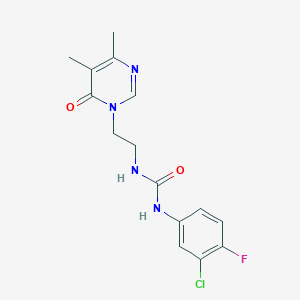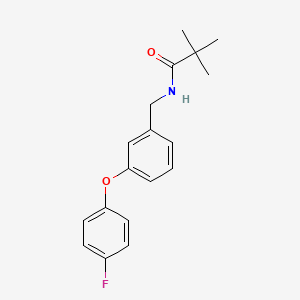
N-(3-(4-fluorophenoxy)benzyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(4-fluorophenoxy)benzyl)pivalamide” is a chemical compound that consists of a pivalamide group (a carboxamide derived from pivalic acid) and a 3-(4-fluorophenoxy)benzyl group . The presence of the fluorophenoxy group suggests that this compound might have interesting chemical properties due to the electronegativity of the fluorine atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an amide functional group, a benzyl group, and a fluorophenoxy group . These groups could potentially influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
The reactivity of “N-(3-(4-fluorophenoxy)benzyl)pivalamide” would likely be influenced by the presence of the amide functional group and the fluorine atom. Amides are generally stable but can undergo hydrolysis, especially under acidic or basic conditions. The fluorine atom might make the compound more reactive due to its electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom might increase the compound’s polarity, potentially affecting its solubility and boiling point .Applications De Recherche Scientifique
Histone Deacetylase Inhibition for Antitumor Activity
Research on benzamide derivatives, such as MS-27-275, a compound structurally related to N-(3-(4-fluorophenoxy)benzyl)pivalamide, highlights the potential for antitumor activity through histone deacetylase (HDA) inhibition. MS-27-275 has demonstrated marked in vivo antitumor efficacy against human tumors by inhibiting HDA, inducing hyperacetylation of nuclear histones, and affecting cell cycle distribution (Saito et al., 1999).
C-H Amination via Rh(III) Catalysis
Research into the C-H amination of N-pivaloyloxy benzamides using N-chloroamines at room temperature, facilitated by Rh(III) catalysis, provides a methodology for selective mono- and diamination. This process is significant for synthesizing valuable benzamide or aminoaniline derivatives, showcasing the utility of these compounds in organic synthesis (Grohmann, Wang, & Glorius, 2012).
Stereospecific Nickel-Catalyzed Cross-Coupling
A study on the stereospecific coupling of benzylic carbamates and pivalates with aryl- and heteroarylboronic esters, catalyzed by nickel, illustrates control over absolute stereochemistry. This research demonstrates the versatility of benzamide derivatives in facilitating precise synthetic transformations (Harris et al., 2013).
Molecular Structure Analysis
An investigation into the molecular structure of a compound similar to N-(3-(4-fluorophenoxy)benzyl)pivalamide revealed insights into its intramolecular and crystal packing interactions. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds (Atalay et al., 2016).
Catalyzed Ortho-Fluorination
The Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines highlights the significance of benzamide derivatives in medicinal chemistry and synthesis, particularly for introducing fluorine atoms into complex molecules (Wang, Mei, & Yu, 2009).
Safety and Hazards
Orientations Futures
Future research on “N-(3-(4-fluorophenoxy)benzyl)pivalamide” could focus on elucidating its physical and chemical properties, reactivity, and potential biological activity. This could involve experimental studies to synthesize the compound and test its reactivity under various conditions, as well as computational studies to predict its properties .
Propriétés
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-18(2,3)17(21)20-12-13-5-4-6-16(11-13)22-15-9-7-14(19)8-10-15/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOYTHGBMVHGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=CC=C1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-fluorophenoxy)benzyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

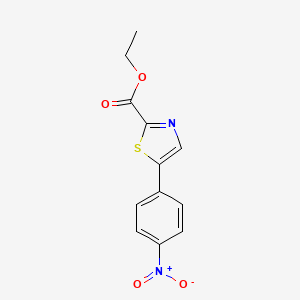
![2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2457858.png)
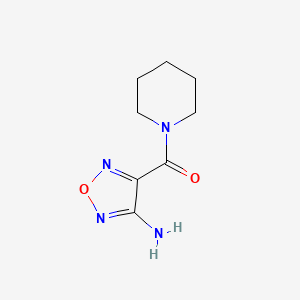
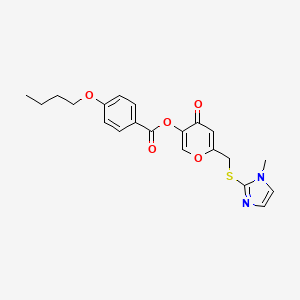
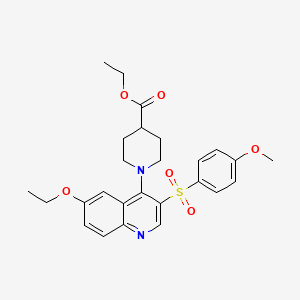
![N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457868.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2457869.png)
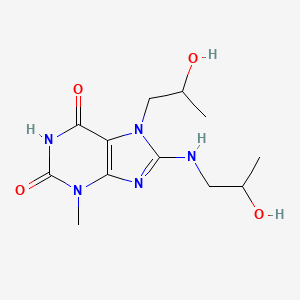
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2457871.png)
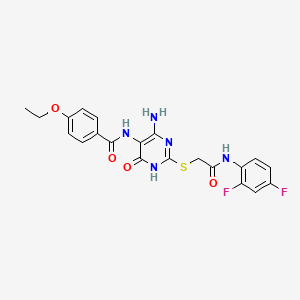
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2457874.png)
